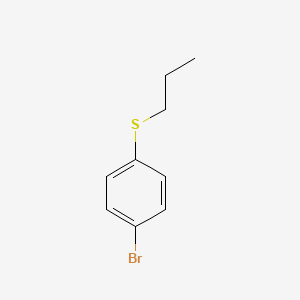

1-Bromo-4-propylsulfanylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-propylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTBVGAEUXNUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591637 | |

| Record name | 1-Bromo-4-(propylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76542-19-3 | |

| Record name | 1-Bromo-4-(propylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76542-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(propylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Bromo-4-propylbenzene

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

The physical characteristics of 1-Bromo-4-propylbenzene are crucial for its application in synthesis and material science. As a substituted aromatic compound, its properties are influenced by the presence of the bromine atom and the propyl group on the benzene ring. These substituents affect its polarity, intermolecular forces, and consequently, its macroscopic physical constants.

Quantitative Physical Data

The following table summarizes the key physical properties of 1-Bromo-4-propylbenzene, compiled from various chemical suppliers and databases.

| Property | Value | Units | Citations |

| Molecular Formula | C₉H₁₁Br | - | [1][2] |

| Molecular Weight | 199.09 | g/mol | [1][2] |

| Boiling Point | 225 | °C (at 760 mmHg) | [2] |

| Density | 1.286 | g/mL (at 25 °C) | [2] |

| Refractive Index | 1.537 | n20/D | [2] |

| Flash Point | 96 | °C (closed cup) | [2] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of 1-Bromo-4-propylbenzene and standard laboratory methods for the determination of its key physical properties.

Synthesis of 1-Bromo-4-propylbenzene

A common method for the synthesis of 1-Bromo-4-propylbenzene involves a cross-coupling reaction. The following protocol is adapted from established chemical literature.[3]

Materials:

-

1,4-Dibromobenzene (236 g)

-

1-Bromopropane (185 g)

-

Anhydrous Tetrahydrofuran (THF) (1 L)

-

Zinc Chloride (204 g)

-

Magnesium powder (36 g)

-

Iron acetylacetonate (18 g)

-

Toluene

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

2-liter three-neck flask and standard glassware for reaction, distillation, and workup.

Procedure:

-

Under a nitrogen atmosphere, add 236 g of 1,4-dibromobenzene, 185 g of 1-bromopropane, and 1 liter of anhydrous tetrahydrofuran to a 2-liter three-neck flask.

-

Subsequently, add 204 g of zinc chloride, 36 g of magnesium powder, and 18 g of iron acetylacetonate as a catalyst.

-

Heat the reaction mixture to approximately 40°C with stirring. The reaction should initiate within a few minutes.

-

Maintain the reaction temperature at no more than 60°C for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding 200 mL of water.

-

Recover the tetrahydrofuran solvent by distillation.

-

Dilute the residue with 500 mL of toluene.

-

Separate the toluene layer and wash it twice with 200 mL of saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Recover the toluene by distillation.

-

Finally, collect the fraction at 94-97 °C / 10 mmHg by vacuum distillation to yield 1-Bromo-4-propylbenzene.

Determination of Physical Properties

The following are generalized experimental protocols for determining the physical properties of liquid organic compounds like 1-Bromo-4-propylbenzene.

2.2.1. Boiling Point Determination (Thiele Tube Method)

The boiling point is a fundamental physical property that can indicate the purity of a liquid.[4][5]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Sample of 1-Bromo-4-propylbenzene

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount of 1-Bromo-4-propylbenzene into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.[5]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5]

2.2.2. Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precise volume.[6]

Materials:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Sample of 1-Bromo-4-propylbenzene

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

-

Water bath (for temperature control)

Procedure:

-

Clean the pycnometer thoroughly with distilled water and then acetone, and dry it completely.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25°C).

-

Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.

-

Weigh the pycnometer filled with water and record the mass.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with 1-Bromo-4-propylbenzene and bring it to the same temperature in the water bath.

-

Dry the outside of the pycnometer and weigh it, recording the mass.

-

Calculate the density of the sample using the recorded masses and the known density of water at the experimental temperature.

2.2.3. Solubility Determination

Solubility tests are qualitative and help in understanding the polarity of a compound.[7][8]

Materials:

-

Test tubes

-

Sample of 1-Bromo-4-propylbenzene

-

Various solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)

Procedure:

-

Place a small amount of the sample (e.g., 2-3 drops of liquid or a few milligrams of solid) into a test tube.[8]

-

Add approximately 1 mL of the solvent to be tested.

-

Stir or shake the mixture vigorously for a minute.

-

Observe if the sample dissolves completely. A substance is generally considered soluble if it forms a homogeneous solution with the solvent.[8]

-

Record the solubility in each solvent. For immiscible liquids, the formation of two distinct layers indicates insolubility.

Visualized Workflows

The following diagrams illustrate the synthesis process and a general workflow for the determination of physical properties.

Caption: Synthesis workflow for 1-Bromo-4-propylbenzene.

Caption: Workflow for determining physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Bromo-4-propylbenzene 99 588-93-2 [sigmaaldrich.com]

- 3. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. mt.com [mt.com]

- 7. quora.com [quora.com]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

An In-depth Technical Guide to 1-Bromo-4-propylsulfanylbenzene: Synthesis, Structure, and Spectroscopic Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 1-Bromo-4-propylsulfanylbenzene, a substituted aromatic thioether of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this paper outlines a reliable synthetic protocol and presents predicted spectroscopic data based on established chemical principles and computational models. This information is intended to serve as a valuable resource for researchers planning to synthesize and characterize this molecule.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a bromine atom and a propylsulfanyl group at the para position. The presence of the thioether linkage and the bromine atom makes it a versatile intermediate for further functionalization, for instance, through cross-coupling reactions or oxidation of the sulfur atom.

Molecular Formula: C₉H₁₁BrS

Molecular Weight: 231.15 g/mol

IUPAC Name: 1-Bromo-4-(propylsulfanyl)benzene

Below is a visualization of the chemical structure.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following table summarizes the predicted and expected spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound after its synthesis.

| Analytical Technique | Parameter | Predicted/Expected Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.4 ppm (d, 2H) | Aromatic protons ortho to the bromine atom. |

| ~7.2 ppm (d, 2H) | Aromatic protons ortho to the sulfur atom. | ||

| ~2.9 ppm (t, 2H) | Methylene protons adjacent to the sulfur atom (-S-CH₂-). | ||

| ~1.7 ppm (sext, 2H) | Methylene protons of the propyl group (-CH₂-CH₂-CH₃). | ||

| ~1.0 ppm (t, 3H) | Methyl protons of the propyl group (-CH₂-CH₃). | ||

| ¹³C NMR | Chemical Shift (δ) | ~138 ppm | Aromatic carbon attached to the sulfur atom (C-S). |

| ~132 ppm | Aromatic carbons ortho to the bromine atom. | ||

| ~129 ppm | Aromatic carbons ortho to the sulfur atom. | ||

| ~121 ppm | Aromatic carbon attached to the bromine atom (C-Br). | ||

| ~35 ppm | Methylene carbon adjacent to the sulfur atom (-S-CH₂-). | ||

| ~23 ppm | Methylene carbon of the propyl group (-CH₂-CH₂-CH₃). | ||

| ~13 ppm | Methyl carbon of the propyl group (-CH₂-CH₃). | ||

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 230 & 232 | Presence of bromine results in two peaks of approximately equal intensity separated by 2 m/z units. |

| Key Fragments | m/z 187/189 | Loss of the propyl group ([M-C₃H₇]⁺). | |

| m/z 108 | Loss of bromine ([M-Br]⁺). | ||

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | 3100-3000 cm⁻¹ | C-H stretching of the aromatic ring. |

| 2960-2850 cm⁻¹ | C-H stretching of the propyl group. | ||

| ~1580, 1480 cm⁻¹ | C=C stretching of the aromatic ring. | ||

| ~1090 cm⁻¹ | C-S stretching of the thioether. | ||

| 800-850 cm⁻¹ | C-H out-of-plane bending, indicative of 1,4-disubstitution. |

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on the S-alkylation of a thiophenol, a common and high-yielding reaction for the formation of thioethers.

-

Materials:

-

4-Bromothiophenol

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 4-bromothiophenol (1 equivalent) in DMF, add potassium carbonate (1.5-2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to form the thiophenolate salt.

-

Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.

-

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Caption: Workflow for the synthesis and purification of this compound.

General Analytical Protocols

The following are general methodologies for the key analytical experiments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (TMS).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

-

-

Infrared (IR) Spectroscopy:

-

For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

-

Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

The logical relationship for the analytical characterization is depicted below.

Caption: Logical workflow for the analytical characterization of the synthesized compound.

This guide provides a comprehensive starting point for the synthesis and characterization of this compound. Researchers are advised to consult standard laboratory safety procedures and to adapt the proposed protocols as necessary based on their specific experimental setup and requirements.

References

Synthesis of 1-Bromo-4-propylsulfanylbenzene from 1,4-dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Bromo-4-propylsulfanylbenzene, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis originates from the readily available starting material, 1,4-dibromobenzene. This document outlines a detailed experimental protocol based on the principles of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. It further includes tabulated data for reagents and expected product characteristics, alongside a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Aryl sulfides are a significant class of compounds in organic chemistry, frequently appearing as key structural motifs in pharmaceuticals, agrochemicals, and functional materials. The introduction of a sulfur-linked alkyl chain to an aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. This guide focuses on the synthesis of this compound, a bifunctional molecule that offers a handle for further chemical elaboration at the bromine position, making it a versatile building block for the synthesis of more complex molecular architectures.

The described methodology adapts the principles of the Ullmann condensation, a robust and widely utilized method for the formation of carbon-heteroatom bonds. This approach involves the copper-catalyzed reaction of an aryl halide with a thiol or its corresponding salt.

Reaction Scheme & Mechanism

The synthesis of this compound from 1,4-dibromobenzene is proposed to proceed via a copper-catalyzed nucleophilic aromatic substitution reaction. The overall transformation is depicted below:

Scheme 1: Synthesis of this compound

The reaction is initiated by the deprotonation of 1-propanethiol by a suitable base to form the more nucleophilic sodium propanethiolate. A copper(I) catalyst, typically copper(I) iodide, then facilitates the coupling of the thiolate with 1,4-dibromobenzene. While the precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reactants and conditions, it is generally believed to involve the formation of a copper(I) thiolate species, which then undergoes oxidative addition to the aryl bromide. Reductive elimination from the resulting organocopper intermediate yields the desired aryl sulfide and regenerates the active copper(I) catalyst.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 2.36 g (10.0 mmol) | ≥98% | Sigma-Aldrich |

| 1-Propanethiol | C₃H₈S | 76.16 | 0.91 mL (10.0 mmol) | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | 0.44 g (11.0 mmol) | ≥97% | Fisher Scientific |

| Copper(I) Iodide | CuI | 190.45 | 0.19 g (1.0 mmol) | ≥98% | Acros Organics |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous | Fisher Scientific |

| Saturated Brine Solution | NaCl(aq) | - | As needed | - | Laboratory prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Fisher Scientific |

3.2. Equipment

-

100 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Reaction Procedure

-

Preparation of Sodium Propanethiolate: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 20 mL). Add sodium hydroxide pellets (0.44 g, 11.0 mmol) to the DMF and stir until dissolved. Cool the solution to 0 °C using an ice bath. Slowly add 1-propanethiol (0.91 mL, 10.0 mmol) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of sodium propanethiolate.

-

Ullmann Condensation: To the freshly prepared solution of sodium propanethiolate, add 1,4-dibromobenzene (2.36 g, 10.0 mmol) followed by copper(I) iodide (0.19 g, 1.0 mmol).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring. Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into 100 mL of water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.

Data Presentation

4.1. Stoichiometry and Reagent Data

| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |

| 1,4-Dibromobenzene | 235.90 | 10.0 | 1.0 |

| 1-Propanethiol | 76.16 | 10.0 | 1.0 |

| Sodium Hydroxide | 40.00 | 11.0 | 1.1 |

| Copper(I) Iodide | 190.45 | 1.0 | 0.1 |

4.2. Expected Product Characteristics

| Characteristic | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₉H₁₁BrS |

| Molar Mass | 231.15 g/mol |

| Expected Yield | 60-80% (based on similar Ullmann couplings) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 2.85 (t, J = 7.2 Hz, 2H), 1.65 (sext, J = 7.2 Hz, 2H), 1.00 (t, J = 7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 137.5, 132.0, 129.0, 121.0, 36.0, 23.0, 13.5 |

| Mass Spectrometry (EI) | m/z (%): 232/230 (M⁺, 100), 189/187 (50), 108 (40) |

Note: The spectroscopic data are predicted values based on the structure and data from similar compounds. Actual experimental data should be acquired for confirmation.

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

1,4-Dibromobenzene: Irritant. Avoid inhalation of dust and contact with skin and eyes.

-

1-Propanethiol: Flammable liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.

-

N,N-Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen.

-

Diethyl Ether: Extremely flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE. The reaction should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound from 1,4-dibromobenzene via a copper-catalyzed Ullmann condensation. The inclusion of tabulated data, a clear experimental workflow, and safety information aims to facilitate the successful and safe execution of this synthesis in a research laboratory setting. The resulting product is a versatile intermediate poised for further functionalization in the development of novel compounds for pharmaceutical and material science applications.

Spectroscopic Analysis of Aromatic Compounds: A Technical Guide Featuring 1-Bromo-4-propylbenzene

Introduction

Spectroscopic analysis is a cornerstone of modern chemical research and drug development, providing critical insights into molecular structure and purity. This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromo-4-propylbenzene. The methodologies for acquiring this data are also described to provide a comprehensive resource for laboratory professionals.

Spectroscopic Data for 1-Bromo-4-propylbenzene

The following sections present the key spectroscopic data for 1-Bromo-4-propylbenzene, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 1-Bromo-4-propylbenzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.37 | d | 2H | 8.4 | Ar-H (ortho to Br) |

| 7.02 | d | 2H | 8.4 | Ar-H (ortho to propyl) |

| 2.52 | t | 2H | 7.6 | -CH₂- (benzylic) |

| 1.60 | sextet | 2H | 7.5 | -CH₂- |

| 0.91 | t | 3H | 7.4 | -CH₃ |

Solvent: CDCl₃, Reference: TMS. Data sourced from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data for 1-Bromo-4-propylbenzene [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 141.2 | Ar-C (quaternary, attached to propyl) |

| 131.5 | Ar-CH (ortho to Br) |

| 130.3 | Ar-CH (ortho to propyl) |

| 119.8 | Ar-C (quaternary, attached to Br) |

| 37.8 | -CH₂- (benzylic) |

| 24.3 | -CH₂- |

| 13.8 | -CH₃ |

Solvent: CDCl₃. Data sourced from publicly available spectra.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 1-Bromo-4-propylbenzene [3]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3050-2850 | Strong | C-H stretch | Alkyl (propyl) |

| 1590-1450 | Medium-Strong | C=C stretch | Aromatic ring |

| 1070-1010 | Strong | C-Br stretch | Aryl bromide |

| 820 | Strong | C-H bend | 1,4-disubstituted (para) benzene |

Sample preparation: Liquid film.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Bromo-4-propylbenzene, the presence of bromine is distinguished by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.[4][5]

Table 4: Mass Spectrometry Data for 1-Bromo-4-propylbenzene (Electron Ionization) [4][5][6]

| m/z | Relative Intensity (%) | Assignment |

| 198/200 | ~95 / 95 | [M]⁺ / [M+2]⁺ (Molecular ion) |

| 170/172 | 100 / 100 | [M - C₂H₅]⁺ (Base Peak) |

| 119 | ~40 | [C₉H₁₁]⁺ |

| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7] For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[7]

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Data Acquisition : The sample is placed in a strong magnetic field and irradiated with radio waves.[8]

-

Locking and Shimming : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called shimming.

-

¹H NMR : A standard one-pulse experiment is typically run. Key parameters include the number of scans (ns), acquisition time (at), and relaxation delay (d1).

-

¹³C NMR : A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[9] This often requires a larger number of scans due to the low natural abundance of ¹³C.[9]

-

-

Data Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to TMS at 0 ppm).

FT-IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) : As 1-Bromo-4-propylbenzene is a liquid, the simplest method is to place a small drop of the pure sample between two salt plates (e.g., KBr or NaCl) to form a thin film.

-

Background Spectrum : Run a background scan with the empty salt plates in the sample holder. This is done to subtract the absorbance from the instrument optics and atmospheric CO₂ and water vapor.[10]

-

Sample Analysis : Place the sample-loaded plates into the spectrometer.

-

Data Acquisition : An infrared beam is passed through the sample. The instrument records the interference pattern of the transmitted light, which is then converted to an IR spectrum via a Fourier Transform.[10] The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization) Protocol

-

Sample Introduction : Introduce a small, pure sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.[11]

-

Ionization (Electron Ionization - EI) : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation : The high energy of EI causes the molecular ions to fragment into smaller, characteristic ions. This fragmentation pattern is crucial for structure elucidation.[13]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[14]

-

Detection : An electron multiplier detects the separated ions, and the signal is processed by a computer to generate a mass spectrum, which plots relative abundance against m/z.[14]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. 1-Bromo-4-propylbenzene(588-93-2) 13C NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Bromo-4-propylbenzene(588-93-2) IR Spectrum [chemicalbook.com]

- 4. 1-Bromo-4-propylbenzene [webbook.nist.gov]

- 5. 1-Bromo-4-propylbenzene [webbook.nist.gov]

- 6. 1-Bromo-4-propylbenzene(588-93-2) MS [m.chemicalbook.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Technical Guide on CAS Number 36982-62-4: Compound Identification and Data Unavailability

Researchers, scientists, and drug development professionals are advised that the compound designated by CAS number 36982-62-4 could not be definitively identified in a comprehensive search of chemical databases and scientific literature. This suggests that the provided CAS number may be incorrect, obsolete, or correspond to a substance not widely documented in public resources.

Initial investigations into the properties and uses of CAS number 36982-62-4 did not yield any specific compound. Cross-referencing the number across multiple chemical and regulatory databases failed to retrieve a corresponding chemical name, molecular formula, or structure. It is crucial for researchers to verify the accuracy of CAS numbers to ensure the integrity of their scientific inquiries.

In the course of this investigation, searches for the provided CAS number frequently led to information pertaining to CAS number 498-62-4 , which identifies the compound 3-Thiophenecarboxaldehyde . This recurring result suggests a possible typographical error in the original query.

While an in-depth technical guide on CAS number 36982-62-4 cannot be provided due to the lack of available data, for illustrative purposes and as a potential point of clarification for the user, a brief overview of the likely intended compound, 3-Thiophenecarboxaldehyde, is presented below. It is imperative to note that the following information does not pertain to CAS number 36982-62-4.

Overview of 3-Thiophenecarboxaldehyde (CAS 498-62-4)

3-Thiophenecarboxaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its chemical structure and properties make it a valuable intermediate in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals.

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-Thiophenecarboxaldehyde is provided in the table below. This data is essential for designing and executing chemical reactions and for ensuring safe handling and storage.

| Property | Value |

| Molecular Formula | C₅H₄OS |

| Molecular Weight | 112.15 g/mol |

| Appearance | Clear yellow to light brown liquid |

| Boiling Point | 194-196 °C |

| Density | 1.28 g/mL at 25 °C |

| Refractive Index | n20/D 1.583 |

| Solubility | Soluble in organic solvents |

Core Applications and Uses

3-Thiophenecarboxaldehyde is primarily utilized as a synthetic intermediate in various chemical industries. Its reactivity allows for the introduction of the thiophene moiety into larger, more complex molecules.

-

Pharmaceutical Synthesis: It is a precursor in the synthesis of a range of biologically active compounds. The thiophene ring is a common scaffold in medicinal chemistry, found in drugs with diverse therapeutic activities.

-

Agrochemical Development: The compound is used in the creation of novel pesticides and herbicides.

-

Materials Science: It can be incorporated into the synthesis of organic electronic materials, such as conducting polymers and dyes.

Due to the inability to identify and retrieve data for CAS number 36982-62-4, no experimental protocols or signaling pathway diagrams can be provided for this specific substance. Researchers are strongly encouraged to verify the CAS number of their compound of interest before proceeding with further investigation. Should the intended compound of interest be 3-Thiophenecarboxaldehyde, a detailed technical guide can be prepared upon request.

The Indole Scaffold: A Privileged Starting Point for Novel Kinase Inhibitors in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel organic compounds to fuel the drug discovery pipeline is a perpetual challenge. A key strategy in medicinal chemistry is the utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity.[1][2] Among these, the indole nucleus stands out as a versatile and highly significant starting material, forming the core of numerous natural products and approved pharmaceuticals.[2][3] This technical guide provides an in-depth exploration of the indole scaffold as a starting material for the synthesis of novel kinase inhibitors, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

The Fischer Indole Synthesis: A Cornerstone for Core Scaffold Construction

A classic and widely adopted method for the synthesis of the indole core is the Fischer indole synthesis.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5] The versatility of the Fischer synthesis allows for the introduction of various substituents on both the benzene and pyrrole rings of the indole scaffold, enabling the generation of diverse compound libraries for biological screening.

Experimental Protocol: Synthesis of Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate

This protocol details the synthesis of a 5-nitro-substituted indole derivative, a common intermediate in the development of kinase inhibitors. The nitro group can serve as a handle for further functionalization or can be a key pharmacophoric feature.

Reaction Scheme:

(p-nitrophenyl)hydrazine + Ethyl acetoacetate → Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate

Materials and Reagents:

-

(p-nitrophenyl)hydrazine

-

Ethyl acetoacetate

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of (p-nitrophenyl)hydrazine (1.53 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in absolute ethanol (20 mL) is stirred at room temperature.

-

Concentrated sulfuric acid (0.5 mL) is added dropwise to the mixture.

-

The reaction mixture is then heated to reflux for 4 hours.

-

After cooling to room temperature, the mixture is poured into ice-water (100 mL) and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.[6][7]

Characterization and Data:

The final product is obtained as yellow crystals.

| Parameter | Value | Reference |

| Yield | 85% | [6][7] |

| Melting Point | 210-212 °C | |

| ¹H NMR (CDCl₃) | 8.99 (1H, d, J = 2 Hz); 8.62 (-NH, brs); 8.12 (1H, dd, J = 9 Hz, 2 Hz); 7.36 (1H, d, J = 9 Hz); 4.00 (3H, s); 2.81 (3H, s) | [6][7] |

| ¹³C NMR (CDCl₃) | 165.4, 147.0, 143.5, 137.5, 126.5, 118.5, 118.3, 113.4, 110.7, 106.7, 51.3, 14.3 | [6][7] |

| HRMS (ESI) | m/z 257.0534 [M+Na]⁺ (calcd. for C₁₁H₁₀N₂O₅Na: 257.0533) | [6][7] |

Targeting Cancer: Indole Derivatives as PI3K/AKT/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, and survival.[1][8] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Indole-based compounds have emerged as potent inhibitors of various kinases within this pathway, including PI3K, AKT, and mTOR.[9]

The mechanism of inhibition often involves the indole scaffold binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that drives tumor growth.

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by Indole Derivatives.

A Roadmap for Discovery: Experimental Workflow

The development of a novel kinase inhibitor, from initial synthesis to biological evaluation, follows a structured workflow. This process begins with the chemical synthesis and purification of the target compound, followed by a series of in vitro and in vivo assays to determine its efficacy and mechanism of action.

Caption: Experimental Workflow for Kinase Inhibitor Discovery.

Key Stages of the Experimental Workflow:

-

Chemical Synthesis and Purification: The indole-based compound is synthesized using an appropriate method, such as the Fischer indole synthesis. The crude product is then purified using techniques like column chromatography to achieve high purity, which is confirmed by analytical methods such as NMR and mass spectrometry.[6][7]

-

Biochemical Assays: The purified compound is tested in biochemical assays to determine its ability to inhibit the target kinase. These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC50) value.[2]

-

Cell-based Assays: Compounds that show promising activity in biochemical assays are then evaluated in cell-based assays. These experiments use cancer cell lines to assess the compound's ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate the phosphorylation of downstream targets of the kinase.[10]

-

In Vivo Studies: The most promising candidates from cell-based assays are advanced to in vivo studies using animal models of cancer. These studies evaluate the compound's efficacy in reducing tumor growth, as well as its pharmacokinetic and toxicological properties.[2]

-

Lead Optimization: The data gathered from these studies informs the lead optimization process, where the chemical structure of the indole derivative is systematically modified to improve its potency, selectivity, and drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]

- 5. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. iris.unina.it [iris.unina.it]

- 8. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-Bromo-4-propylsulfanylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-propylsulfanylbenzene, also known as 4-bromophenyl propyl sulfide, is an organic compound with the chemical formula C₉H₁₁BrS. Its structure features a benzene ring substituted with a bromine atom and a propylthio group at the para positions. This substitution pattern imparts a combination of hydrophobicity from the benzene ring and the propyl chain, and a degree of polarity due to the sulfur and bromine atoms. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, formulation, and various assays relevant to drug discovery and development.

Expected Solubility Profile

Based on the principle of "like dissolves like," this compound, a relatively non-polar molecule, is expected to be soluble in a range of common organic solvents and insoluble in water. The presence of the sulfur atom and the bromine atom introduces some polarity, but the overall character of the molecule is dominated by the non-polar benzene ring and propyl group.

Thioanisole (methyl phenyl sulfide), a structurally similar compound, is known to be soluble in many organic solvents. We can extrapolate that this compound will exhibit a similar solubility profile.

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Soluble | The non-polar nature of the solvent effectively solvates the non-polar aryl and alkyl portions of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | Soluble | These solvents possess sufficient polarity to interact with the polarizable sulfur and bromine atoms, while also being able to solvate the non-polar parts of the molecule. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The ability to hydrogen bond is limited, but the overall polarity of these solvents should allow for some degree of dissolution. Solubility is expected to decrease with increasing polarity of the alcohol. |

| Aqueous | Water | Insoluble | The large non-polar surface area of the molecule prevents effective solvation by the highly polar water molecules. |

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature bath (e.g., water bath, heating block)

-

Vortex mixer

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed vials for collecting the filtrate

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Allow the suspension to equilibrate in the constant temperature bath for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Intermittent shaking during this period is recommended.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear saturated solution) into a syringe, avoiding the collection of any solid particles.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be done by placing the vial in a fume hood at room temperature or by using a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature below the compound's melting point or a vacuum desiccator can be used.

-

Once the solvent has completely evaporated, reweigh the vial containing the solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution.

-

Solubility can be expressed in various units, most commonly as g/100 g of solvent or mg/mL.

Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) * 100

Solubility (mg/mL) ≈ (mass of dissolved solid in mg / volume of solvent in mL) (assuming the density of the solvent is close to 1 g/mL or by using the known density of the solvent).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

Caption: A general experimental workflow for determining the solubility of an organic compound.

Caption: A plausible synthetic route for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound. While quantitative data is currently lacking in the literature, the provided qualitative assessment and detailed experimental protocol empower researchers to determine its solubility in various organic solvents with high accuracy. This information is essential for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and material science. The outlined synthetic pathway also provides valuable context for the production and purification of this compound.

Navigating the Synthesis and Handling of 1-Bromo-4-propylsulfanylbenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and key experimental considerations for 1-Bromo-4-propylsulfanylbenzene. Designed for laboratory personnel and drug development professionals, this document outlines the critical safety protocols, physical and chemical properties, and recommended procedures to ensure safe and effective utilization of this compound in a research setting.

Compound Identification and Properties

This compound is an aromatic organosulfur compound with the molecular formula C₉H₁₁BrS. Its structure features a benzene ring substituted with a bromine atom and a propylsulfanyl group at the para positions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 76542-19-3 |

| Molecular Formula | C₉H₁₁BrS |

| Molecular Weight | 231.15 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, the compound should be handled with care, assuming it may possess hazards associated with related aromatic sulfur and brominated compounds.

Table 2: GHS Hazard Statements and Precautionary Measures

| Hazard Statement | Precautionary Statement |

| May be harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| Causes serious eye irritation. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313: If eye irritation persists: Get medical advice/attention. | |

| P362: Take off contaminated clothing and wash before reuse. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

General Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.[1]

-

Avoid inhalation of vapors or dust.[1]

-

Avoid contact with skin and eyes.[1]

-

Use non-sparking tools to prevent electrostatic discharge.[1]

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]

-

Body Protection: A laboratory coat and, if a significant splash risk exists, a chemical-resistant apron.

-

Respiratory Protection: If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate the area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.

-

Containment: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep up the material, avoiding dust generation.

-

Collection: Collect the absorbed or swept material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

References

Navigating the Synthesis and Potential of 1-Bromo-4-propylsulfanylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-propylsulfanylbenzene is a sulfur-containing aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its commercial availability, a detailed experimental protocol for its synthesis, and a discussion of the potential biological significance of related aryl sulfide compounds. Due to its limited commercial availability as a stock chemical, this guide focuses on its preparation from readily available precursors.

Commercial Availability and Suppliers

Direct commercial suppliers of this compound are not readily identifiable, suggesting it is primarily available through custom synthesis. However, the key precursors for its synthesis, 4-Bromobenzenethiol and 1-Bromopropane , are widely available from numerous chemical suppliers.

Table 1: Commercial Availability of Key Precursors

| Precursor | CAS Number | Representative Suppliers | Purity |

| 4-Bromobenzenethiol | 106-53-6 | Sigma-Aldrich, TCI Chemicals, BLD Pharm[1] | >95% |

| 1-Bromopropane | 106-94-5 | Sigma-Aldrich, Fisher Scientific, GTI Laboratory Supplies[2] | ≥99% |

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 4-bromobenzenethiol and 1-bromopropane. The thiol proton of 4-bromobenzenethiol is first deprotonated by a base to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion.

Experimental Protocol

This protocol is adapted from a similar synthesis of an alkyl aryl sulfide.

Materials:

-

4-Bromobenzenethiol

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromobenzenethiol (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

Slowly add 1-bromopropane (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow

Potential Applications and Biological Relevance in Drug Development

While specific biological activities of this compound are not extensively documented, the broader class of aryl sulfides is of significant interest in medicinal chemistry. Sulfur-containing compounds are present in a variety of FDA-approved drugs and are known to exhibit a wide range of biological activities.

Aryl sulfide moieties can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. The presence of a bromine atom can further enhance biological activity through halogen bonding or by serving as a handle for further chemical modification.

Studies on related bromophenyl-containing compounds have shown potential antimicrobial and enzyme inhibitory activities. For instance, certain N-(4-bromophenyl)furan-2-carboxamide derivatives have demonstrated antibacterial activity against drug-resistant bacteria.[3] Additionally, other bromophenyl analogues have been investigated for their antibacterial properties.[4][5]

Hypothetical Signaling Pathway Modulation

Given the structural motifs present in this compound, it is plausible to hypothesize its interaction with signaling pathways relevant to drug discovery, such as those involved in inflammation or cell proliferation. Aryl sulfides can mimic the structure of endogenous signaling molecules or interact with the active sites of enzymes.

The following diagram illustrates a hypothetical mechanism where an aryl sulfide-containing drug candidate could modulate a kinase signaling pathway, a common target in drug development. This is a generalized representation and has not been experimentally validated for this compound.

Conclusion

This compound, while not a readily available stock chemical, can be synthesized in a straightforward manner from commercially available precursors. Its structural features, namely the aryl sulfide and bromophenyl moieties, suggest its potential as a building block for the development of novel therapeutic agents. Further research into the biological activities of this and related compounds is warranted to explore their full potential in drug discovery and development. This guide provides a foundational resource for researchers interested in the synthesis and exploration of this compound.

References

- 1. 106-53-6|4-Bromothiophenol|BLD Pharm [bldpharm.com]

- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Molecular weight and formula of 1-Bromo-4-propylsulfanylbenzene

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: This document focuses on the chemical compound 1-Bromo-4-propylbenzene . Initial searches for "1-Bromo-4-propylsulfanylbenzene" did not yield significant results, suggesting a potential variation in naming or a less common derivative. The data and protocols presented herein pertain to 1-Bromo-4-propylbenzene, a key intermediate in various synthetic applications.

Core Compound Properties

This section summarizes the key physicochemical properties of 1-Bromo-4-propylbenzene, providing a foundational understanding of the compound for experimental design and application.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Br | [1][2] |

| Molecular Weight | 199.09 g/mol | [1] |

| CAS Number | 588-93-2 | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 225 °C (lit.) | [3][4] |

| Density | 1.286 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.537 (lit.) | [3] |

| Solubility | Insoluble in water, soluble in organic solvents. |

Synthesis of 1-Bromo-4-propylbenzene

A common and effective method for the synthesis of 1-Bromo-4-propylbenzene involves a cross-coupling reaction. The following protocol is based on established procedures.[5]

Experimental Protocol: Synthesis from 1,4-Dibromobenzene and 1-Bromopropane

Materials:

-

1,4-Dibromobenzene (236 g)

-

1-Bromopropane (185 g)

-

Anhydrous Tetrahydrofuran (THF) (1 L)

-

Zinc Chloride (204 g)

-

Magnesium powder (36 g)

-

Iron acetylacetonate (18 g)

-

Toluene

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a 2-liter three-neck flask under a nitrogen atmosphere, add 1,4-dibromobenzene, 1-bromopropane, and anhydrous tetrahydrofuran.

-

Add zinc chloride, magnesium powder, and iron acetylacetonate as the catalyst.

-

Heat the reaction mixture to approximately 40°C with stirring. The reaction should initiate shortly after.

-

Maintain the reaction temperature at no more than 60°C for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding 200 ml of water and stirring.

-

Recover the tetrahydrofuran solvent by distillation.

-

Dilute the residue with 500 ml of toluene.

-

Separate the toluene layer and wash it twice with 200 ml of saturated brine.

-

Dry the toluene layer over anhydrous sodium sulfate.

-

Filter the solution and recover the toluene by distillation.

-

Perform vacuum distillation on the residue, collecting the fraction at 94-97 °C / 10 mmHg to obtain 1-Bromo-4-propylbenzene. The expected yield is approximately 85%.[3][5]

Synthesis Workflow

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and purity assessment of 1-Bromo-4-propylbenzene.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Bromo-4-propylbenzene in CDCl₃ typically shows the following signals: a triplet corresponding to the methyl protons, a sextet for the methylene protons adjacent to the methyl group, a triplet for the methylene protons attached to the benzene ring, and two doublets in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-4-propylbenzene displays characteristic absorption bands. Strong C-H stretching vibrations from the alkyl groups are observed between 2845 and 2975 cm⁻¹. The benzene ring stretching vibrations appear near 1600 and 1500 cm⁻¹. Aryl C-H stretching vibrations are seen at 3030-3080 cm⁻¹. The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[6]

Mass Spectrometry

The mass spectrum of 1-Bromo-4-propylbenzene shows a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) is observed for the molecular ion and bromine-containing fragments.

Reactivity and Applications in Organic Synthesis

1-Bromo-4-propylbenzene is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds.[7] Its utility is particularly notable in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[8][9] 1-Bromo-4-propylbenzene serves as an excellent aryl halide substrate in this reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[10] 1-Bromo-4-propylbenzene can be effectively used as the aryl halide in this transformation.

Safety and Handling

1-Bromo-4-propylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-Bromo-4-propylbenzene is a valuable and versatile intermediate in organic synthesis. Its well-defined properties and reactivity in key cross-coupling reactions make it an important tool for researchers and professionals in the fields of drug discovery, materials science, and chemical development. The experimental protocols and data presented in this guide provide a solid foundation for its effective utilization in various synthetic endeavors.

References

- 1. 1-Bromo-4-propylbenzene | C9H11Br | CID 136374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-Bromo-4-propylbenzene | 588-93-2 [chemicalbook.com]

- 4. 1-Bromo-4-propylbenzene [myskinrecipes.com]

- 5. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]

- 6. docbrown.info [docbrown.info]

- 7. chemimpex.com [chemimpex.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Review of 1-Bromo-4-propylsulfanylbenzene and its Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-propylsulfanylbenzene serves as a versatile scaffold in medicinal chemistry, offering multiple points for diversification to generate novel molecular entities with potential therapeutic applications. The presence of a bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the propylthio group can be modified to modulate the physicochemical properties of the resulting derivatives. This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential biological activities of this compound and its derivatives, with a focus on their application in drug discovery and development. While direct research on this specific parent compound is limited, this review extrapolates from closely related structures to provide a foundational understanding for researchers in the field.

Introduction to Aryl Alkyl Sulfides in Medicinal Chemistry

Aryl alkyl sulfides are a class of organic compounds that have garnered significant interest in the pharmaceutical industry. The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide, sulfone) and to participate in hydrogen bonding, provides a unique handle for modulating biological activity and pharmacokinetic properties. The incorporation of a bromo-aromatic moiety further enhances the synthetic utility of these compounds, enabling the exploration of a vast chemical space through well-established cross-coupling methodologies.

Synthesis of the this compound Scaffold

General Synthetic Approach

A common method for the synthesis of aryl alkyl sulfides is the reaction of a thiophenol with an alkyl halide in the presence of a base. Therefore, the synthesis of this compound can be envisioned to start from 4-bromothiophenol and 1-bromopropane.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on standard procedures for the synthesis of aryl alkyl sulfides:

Materials:

-

4-Bromothiophenol

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromothiophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Derivatization of the Scaffold

The this compound scaffold offers two primary sites for chemical modification: the bromine atom on the aromatic ring and the sulfur atom of the propylthio group.

Reactions at the Bromine Atom

The bromo-substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines provides access to a diverse set of aniline derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes yields substituted phenylacetylenes.

-

Heck Coupling: Reaction with alkenes leads to the formation of stilbene-like derivatives.

-

Stille Coupling: Reaction with organostannanes allows for the introduction of various carbon-based substituents.

Caption: Key cross-coupling reactions for derivatization.

Reactions at the Sulfur Atom

The propylthio group can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the electronic and steric properties of the molecule, as well as its potential for hydrogen bonding.

-

Oxidation to Sulfoxide: Using mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) (1 equivalent).

-

Oxidation to Sulfone: Using stronger oxidizing agents or an excess of the oxidizing agent (e.g., m-CPBA, 2 equivalents).

Caption: Oxidation of the propylthio group.

Potential Biological Activities and Therapeutic Applications

While there is no direct biological data for this compound, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Derivatives of aryl propyl sulfonamides have shown promising cytotoxic activity against various cancer cell lines. This suggests that derivatives of this compound, particularly those converted to sulfonamides or other bioisosteres, could be explored as potential anticancer agents.

Neuroprotective Effects

Studies on hydroxytyrosyl alkyl ether derivatives have demonstrated neuroprotective effects in models of oxidative stress.[1][2] This indicates that aryl alkyl thioethers, including derivatives of this compound, may possess antioxidant and neuroprotective properties that could be relevant for the treatment of neurodegenerative diseases.

Quantitative Data from Related Compounds

The following table summarizes the biological activity data for some compounds structurally related to the core scaffold. It is important to note that these are not direct derivatives of this compound, but they provide a basis for understanding potential structure-activity relationships.

| Compound Class | Example Structure | Biological Activity | Cell Line | IC₅₀ (µM) | Reference |

| Aryl Propyl Sulfonamides | (Structure not available) | Cytotoxicity | Prostate Cancer (PC-3) | Varies | (Not available) |

| Aryl Propyl Sulfonamides | (Structure not available) | Cytotoxicity | Leukemia (HL-60) | Varies | (Not available) |

Experimental Protocols for Key Reactions

Synthesis of 4-Propylthio-2-nitroaniline

This protocol is adapted from a patented procedure and describes the synthesis of a key intermediate that could be further modified to obtain bromo-derivatives.[3][4]

Materials:

-

4-Thiocyano-2-nitroaniline

-

n-Propanol

-

n-Propyl bromide

-

Methyl tributylammonium chloride (75% aqueous solution)

-

Methylene chloride

-

Sodium cyanide (25% aqueous solution)

Procedure:

-

To a mixture of 4-thiocyano-2-nitroaniline (2.0g), n-propanol (3.72g), n-propyl bromide (7.58g), and methyl tributylammonium chloride (0.16g) in methylene chloride (20 ml), heat the reaction to reflux.

-

Add an aqueous solution of sodium cyanide (12g of 25% solution) and continue refluxing for 4 hours.

-

After cooling, separate the organic phase.

-

The product, 4-propylthio-2-nitroaniline, can be purified by evaporation of the solvent and crystallization.[3]

Yield: 97% (by HPLC assay).[3]

Reduction of 4-Propylthio-2-nitroaniline to 4-Propylthio-o-phenylenediamine

Materials:

-

4-Propylthio-2-nitroaniline

-

Sodium sulfide nonahydrate

-

Water

-

Methylene chloride

Procedure:

-

A mixture of 4-propylthio-2-nitroaniline (8.0g) and sodium sulfide nonahydrate (40.8g) in water (100 ml) is refluxed for approximately 11 hours under a nitrogen atmosphere.[3]

-

After cooling, methylene chloride (25 ml) is added to the reaction mixture.[3]

-

The organic layer is separated to yield 4-propylthio-o-phenylenediamine.[3]

Yield: 90-100% (determined by gas chromatography).[3]

Conclusion and Future Directions